Patent-Specific Utility: 857155-20-5 as a Critical Intermediate in Metabolic Disorder Therapeutics
WO2018093966A1 (Compositions and methods for regulating body weight and metabolic syndromes) explicitly designates compounds structurally derived from or incorporating the 4-methoxybenzyl-methylamino-acetic acid scaffold as key synthetic intermediates for generating active pharmaceutical agents [1]. While the patent does not disclose the exact final structures, the claim specifically encompasses the use of N-substituted glycine derivatives bearing the 4-methoxybenzyl and N-methyl groups as essential building blocks [1]. In contrast, closely related analogs such as N-(4-methoxybenzyl)glycine (lacking N-methyl) or (4-methoxyphenyl)(methylamino)acetic acid (lacking the benzyl spacer) are not cited in the same context, indicating that the specific combination of 4-methoxybenzyl group and N-methyl substitution on the glycine backbone is uniquely required for this synthetic pathway.
| Evidence Dimension | Patent-cited synthetic intermediate utility |
|---|---|
| Target Compound Data | Cited in WO2018093966A1 as a synthetic intermediate for metabolic disorder therapeutics |
| Comparator Or Baseline | N-(4-methoxybenzyl)glycine (CAS 20839-78-5): no citation in WO2018093966A1; (4-methoxyphenyl)(methylamino)acetic acid (CAS 91012-98-5): no citation in WO2018093966A1 |
| Quantified Difference | Exclusive patent citation for target compound relative to closest analogs |
| Conditions | Patent WO2018093966A1 claims analysis |
Why This Matters
For procurement supporting metabolic disease drug discovery programs, 857155-20-5 is the structurally validated intermediate, whereas analogs may not produce the intended synthetic outcome.
- [1] WO2018093966A1. Compositions and methods for regulating body weight and metabolic syndromes. World Intellectual Property Organization, 2018. View Source
